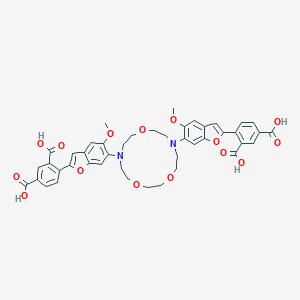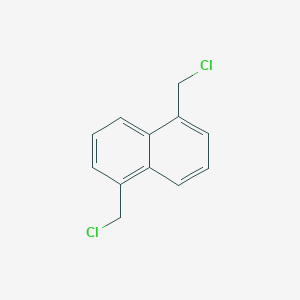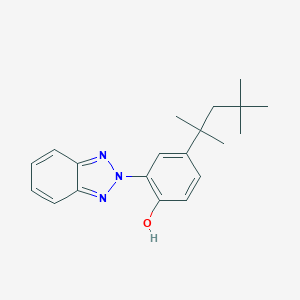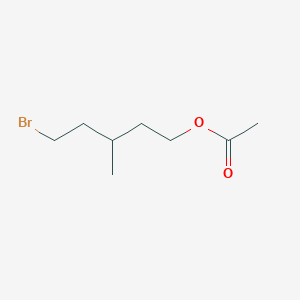
5-Bromo-3-methylpentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methylpentyl acetate is a chemical compound that belongs to the family of organic compounds known as fatty acid esters. It is commonly used in the fragrance industry because of its pleasant fruity odor. The compound is synthesized using different methods, and its properties have been studied extensively over the years.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methylpentyl acetate is not well understood. However, it is believed that the compound acts by binding to specific receptors in the olfactory system. This binding triggers a cascade of events that leads to the perception of the odor.
Biochemische Und Physiologische Effekte
5-Bromo-3-methylpentyl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the release of certain neurotransmitters in the brain, which may be responsible for the pleasant odor perception. In addition, the compound has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-3-methylpentyl acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-defined odor, which makes it useful for studies investigating the effect of odor on human behavior. However, the compound has some limitations. It has a low boiling point, which makes it difficult to handle in certain experiments. In addition, its odor may interfere with other experiments being conducted in the same laboratory.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-3-methylpentyl acetate. One area of research could focus on the development of new methods for synthesizing the compound. Another area of research could investigate the mechanism of action of the compound in more detail. In addition, the antimicrobial properties of the compound could be further explored to develop new antibiotics. Finally, the compound could be used as a tool to investigate the olfactory system and its role in human behavior.
Conclusion:
In conclusion, 5-Bromo-3-methylpentyl acetate is a chemical compound that has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries in the fields of fragrance, neuroscience, and microbiology.
Synthesemethoden
The synthesis of 5-Bromo-3-methylpentyl acetate can be achieved using different methods. One of the most common methods involves the reaction between 3-methylpentanol and acetic anhydride in the presence of hydrobromic acid. The reaction takes place under reflux conditions, and the product is obtained after purification using distillation.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methylpentyl acetate has been used in scientific research for various purposes. It is commonly used in the fragrance industry as a flavoring agent and as a component in perfumes. The compound has also been used in studies to investigate the effect of odor on human behavior. In addition, it has been used in studies to investigate the mechanism of action of different compounds.
Eigenschaften
CAS-Nummer |
125161-79-7 |
|---|---|
Produktname |
5-Bromo-3-methylpentyl acetate |
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
(5-bromo-3-methylpentyl) acetate |
InChI |
InChI=1S/C8H15BrO2/c1-7(3-5-9)4-6-11-8(2)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
BDTWCRYXFRYVAL-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CCBr |
Kanonische SMILES |
CC(CCOC(=O)C)CCBr |
Synonyme |
5-Bromo-3-methylpentyl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



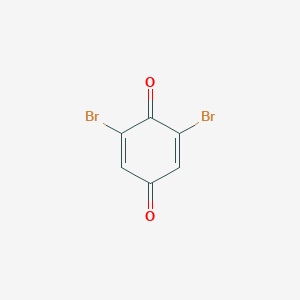
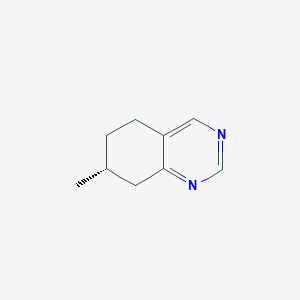
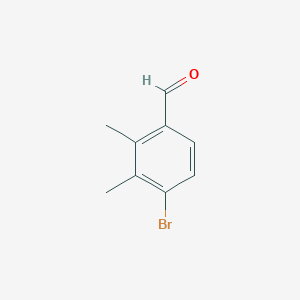
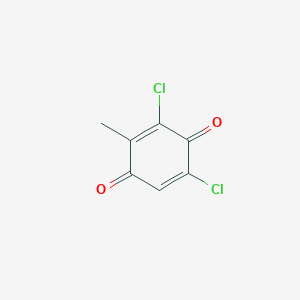
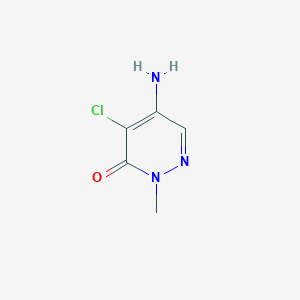
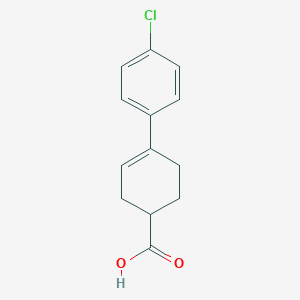

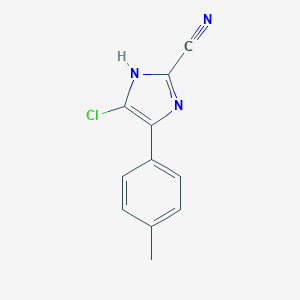
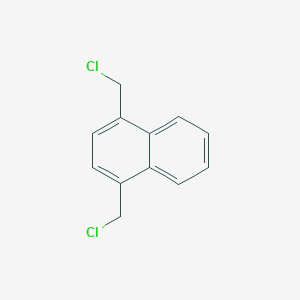
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
